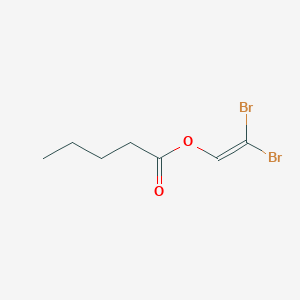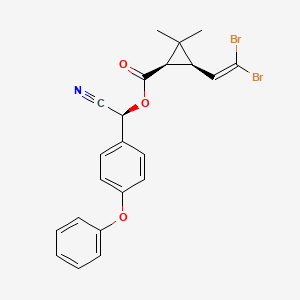
2-Tridecylthiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tridecylthiolane is an organic compound belonging to the class of thiolanes, which are sulfur-containing heterocyclic compounds. Thiolanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. The structure of this compound consists of a five-membered ring with a sulfur atom and a long tridecyl side chain, giving it distinct physical and chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecylthiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tridecylthiol with a suitable dihalide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tridecylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane form.
Substitution: The long tridecyl side chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolanes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Tridecylthiolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe in biochemical assays.
Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Tridecylthiolane involves its interaction with various molecular targets and pathways. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the long tridecyl side chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Similar Compounds:
2-Methyl-5-tridecylthiolane: Similar in structure but with a methyl group instead of a hydrogen atom on the thiolane ring.
2-Decylthiolane: A shorter side chain compared to this compound, leading to different physical properties and reactivity.
2-Hexadecylthiolane: A longer side chain, which may affect its solubility and interactions with biological membranes.
Uniqueness: this compound’s unique combination of a thiolane ring and a long tridecyl side chain gives it distinct properties that are not found in other similar compounds. Its specific reactivity and interactions with biological molecules make it valuable in various research and industrial applications.
Eigenschaften
| 114374-80-0 | |
Molekularformel |
C17H34S |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
2-tridecylthiolane |
InChI |
InChI=1S/C17H34S/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
BAOABCVPMLDHSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1CCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






